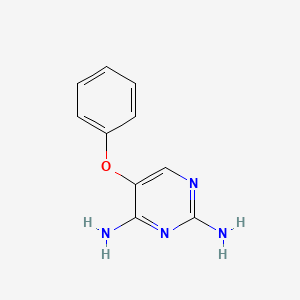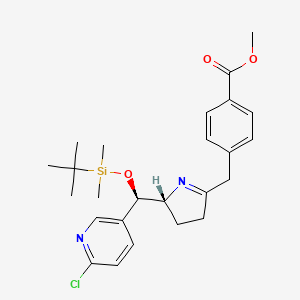
N-Benzylidene-5-methylisoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylidene-5-methylisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-5-methylisoxazol-3-amine typically involves the condensation of 3-amino-5-methylisoxazole with benzaldehyde. The reaction is usually carried out in an ethanol-chloroform mixture with a few drops of concentrated hydrochloric acid as a catalyst. The mixture is stirred at room temperature until a precipitate forms, which is then filtered and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the same condensation reaction on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Benzylidene-5-methylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: N-Benzyl-5-methylisoxazol-3-amine.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
N-Benzylidene-5-methylisoxazol-3-amine has several applications in scientific research:
作用機序
The mechanism of action of N-Benzylidene-5-methylisoxazol-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO) enzymes, which play a critical role in neurological disorders . The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects.
類似化合物との比較
Similar Compounds
N-Benzylidene-5-phenylisoxazole-3-carbohydrazide: Similar structure but with a phenyl group instead of a methyl group.
3-Amino-5-methylisoxazole: The parent compound without the benzylidene group.
5-Methylisoxazol-3-amine: Another related compound with similar reactivity.
Uniqueness
N-Benzylidene-5-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
112633-37-1 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-14-9)12-8-10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
DLGCOYBYNOPXEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)









![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
